molecular formula C22H27N5O4S B12366228 Ritlecitinib tosylate CAS No. 2192215-81-7

Ritlecitinib tosylate

Cat. No.: B12366228
CAS No.: 2192215-81-7
M. Wt: 457.5 g/mol
InChI Key: YOZLVAFWYLSRRN-VZXYPILPSA-N
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Description

Ritlecitinib tosylate, also known as PF-06651600, is a medication developed by Pfizer. It is primarily used for the treatment of severe alopecia areata, an autoimmune disease that causes hair loss. This compound is a kinase inhibitor that targets Janus kinase 3 (JAK3) and tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ritlecitinib tosylate involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ritlecitinib tosylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be further studied for their pharmacological properties .

Scientific Research Applications

Ritlecitinib tosylate has a wide range of scientific research applications:

Mechanism of Action

Ritlecitinib tosylate exerts its effects by selectively inhibiting Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family. It binds covalently to Cys-909 of JAK3, a site where other JAK isoforms have a serine residue. This selective binding makes this compound a highly specific and irreversible inhibitor of JAK3. The inhibition of these kinases blocks cytokine signaling and the cytolytic activity of T cells, which are implicated in the pathogenesis of alopecia areata .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ritlecitinib tosylate is unique due to its high selectivity and irreversible inhibition of JAK3, which distinguishes it from other JAK inhibitors that may target multiple JAK isoforms. This selectivity reduces the potential for off-target effects and increases its efficacy in treating specific autoimmune diseases .

Properties

CAS No.

2192215-81-7

Molecular Formula

C22H27N5O4S

Molecular Weight

457.5 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C15H19N5O.C7H8O3S/c1-3-13(21)20-8-11(5-4-10(20)2)19-15-12-6-7-16-14(12)17-9-18-15;1-6-2-4-7(5-3-6)11(8,9)10/h3,6-7,9-11H,1,4-5,8H2,2H3,(H2,16,17,18,19);2-5H,1H3,(H,8,9,10)/t10-,11+;/m0./s1

InChI Key

YOZLVAFWYLSRRN-VZXYPILPSA-N

Isomeric SMILES

C[C@H]1CC[C@H](CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3.CC1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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